4-[(2-Tert-Butylphenyl)amino]-4-oxobutansäure
Übersicht
Beschreibung
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C14H19NO3 It is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, an amino group, and a butanoic acid moiety
Wissenschaftliche Forschungsanwendungen
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-tert-butylaniline with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Tert-butylphenyl)amino]benzoic acid
- 2-Amino-4-tert-butylphenol
- Bis(4-tert-butylphenyl)amine
Uniqueness
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with molecular targets. Additionally, the amino and carbonyl groups offer versatile sites for chemical modifications and interactions.
Biologische Aktivität
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol, is an organic compound notable for its unique combination of functional groups, including an amino group, a ketone, and a tert-butyl group attached to a phenyl ring. This structure grants it distinct chemical reactivity and potential biological activities that are currently under investigation for various therapeutic applications.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. The presence of the tert-butyl group introduces steric hindrance that can influence its interaction with biological receptors, while the amino and carbonyl groups provide sites for chemical modifications that enhance its biological efficacy.
Key Reactions:
- Oxidation: Formation of nitro or nitroso derivatives.
- Reduction: Formation of alcohol derivatives.
- Substitution: Formation of substituted phenyl derivatives.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug discovery.
Biological Activity
Research indicates that 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid exhibits several biological activities, including:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Properties: Investigations into its anticancer potential are ongoing, focusing on its ability to modulate cellular processes related to cancer progression.
- Enzymatic Inhibition: The compound has been explored as a biochemical probe in enzymatic studies, indicating its utility in understanding enzyme mechanisms and developing inhibitors .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. For instance:
-
In Vitro Antibacterial Activity:
- A study assessed various synthesized compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated moderate to significant antibacterial activity against specific strains, suggesting potential applications in antimicrobial therapy .
- Cytotoxicity Assessments:
Comparative Analysis with Similar Compounds
The uniqueness of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid can be highlighted through comparison with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid | C13H19NO3 | Contains a tert-butoxycarbonyl group |
2-Amino-3-(tert-butyl)benzoic acid | C12H17NO2 | Features a benzoic acid structure |
N-(tert-butyl)-2-aminoacetic acid | C6H13NO2 | Simpler structure with an aminoacetic moiety |
This table illustrates how the specific functional groups in 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid contribute to its distinct reactivity and biological properties not found in similar compounds.
Eigenschaften
IUPAC Name |
4-(2-tert-butylanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHADMZXCKCKARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424255 | |
Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904807-77-8 | |
Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.